N-[(4R)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-3-methylazetidine-3-carboxamide
Description
N-[(4R)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-3-methylazetidine-3-carboxamide is a synthetic organic compound characterized by its unique structural features, including a fluorinated chromenyl moiety and an azetidine ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-[(4R)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-3-methylazetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-14(7-16-8-14)13(18)17-11-5-6-19-12-9(11)3-2-4-10(12)15/h2-4,11,16H,5-8H2,1H3,(H,17,18)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUUVVZTZAPKJP-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)C(=O)NC2CCOC3=C2C=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CNC1)C(=O)N[C@@H]2CCOC3=C2C=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4R)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-3-methylazetidine-3-carboxamide typically involves multiple steps:
Formation of the Chromenyl Moiety: The initial step involves the synthesis of the 8-fluoro-3,4-dihydro-2H-chromen-4-yl intermediate. This can be achieved through a cyclization reaction of a suitable precursor, such as 2’-fluoroacetophenone, with an appropriate aldehyde under acidic conditions.
Azetidine Ring Formation: The next step involves the formation of the azetidine ring. This can be accomplished by reacting the chromenyl intermediate with a suitable azetidine precursor, such as 3-methylazetidine, under basic conditions.
Amide Bond Formation: The final step involves the coupling of the azetidine intermediate with a carboxylic acid derivative to form the desired carboxamide. This can be achieved using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by employing continuous flow chemistry techniques. This approach allows for better control over reaction conditions, improved yields, and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The fluorine atom in the chromenyl moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted chromenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[(4R)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-3-methylazetidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- N-[(4R)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-3-methylazetidine-3-carboxamide shares structural similarities with other fluorinated chromenyl derivatives and azetidine-containing compounds.
- Examples include 8-fluoro-2H-chromen-4-yl derivatives and 3-methylazetidine-3-carboxamide analogs.
Uniqueness
- The unique combination of the fluorinated chromenyl moiety and the azetidine ring in this compound imparts distinct chemical and biological properties.
- Its specific structural features may confer enhanced stability, bioavailability, and target specificity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
